molecular formula C9H10BrNO B13823432 (3-Bromophenyl)acetone oxime

(3-Bromophenyl)acetone oxime

Cat. No.: B13823432
M. Wt: 228.09 g/mol
InChI Key: HLMFKWBJPTXJMG-YRNVUSSQSA-N
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Description

(3-Bromophenyl)acetone oxime is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetone oxime, where the acetone moiety is substituted with a 3-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)acetone oxime typically involves the reaction of 3-bromophenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)acetone oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Bromophenyl)acetone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom in the phenyl ring can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromophenyl)acetone oxime is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other oxime derivatives .

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

(NE)-N-[1-(3-bromophenyl)propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H10BrNO/c1-7(11-12)5-8-3-2-4-9(10)6-8/h2-4,6,12H,5H2,1H3/b11-7+

InChI Key

HLMFKWBJPTXJMG-YRNVUSSQSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC(=CC=C1)Br

Canonical SMILES

CC(=NO)CC1=CC(=CC=C1)Br

Origin of Product

United States

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